molecular formula C16H26N2O4S B2688105 N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899739-23-2

N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2688105
CAS No.: 899739-23-2
M. Wt: 342.45
InChI Key: CEODPIJQRIKXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfamoyl Benzamides

Sulfamoyl benzamides originated from early 20th-century research on sulfonamide antibiotics, which demonstrated broad-spectrum antibacterial activity through competitive inhibition of bacterial folate synthesis. The integration of carboxamide moieties into sulfonamide scaffolds in the late 1990s marked a pivotal shift toward targeting human enzymes, particularly carbonic anhydrases and nucleoside triphosphate diphosphohydrolases (NTPDases). For instance, N-benzyl-4-sulfamoylbenzamide (PubChem CID: 4347) became a prototype for carbonic anhydrase II inhibition, showcasing the pharmacological value of hybrid sulfonamide-carboxamide architectures.

The advent of combinatorial chemistry in the 2000s enabled systematic exploration of substituent effects on benzamide cores. Researchers synthesized variants with alkyl, aryl, and heterocyclic groups to optimize binding affinities for disease-relevant targets. This era laid the groundwork for advanced derivatives like N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide, which combines a dipropylsulfamoyl side chain with a methoxy-substituted aromatic ring.

Significance in Medicinal Chemistry Research

Sulfamoyl benzamides exhibit dual functionality:

  • Sulfonamide groups confer strong hydrogen-bonding capacity, enabling precise interactions with enzyme active sites (e.g., the zinc-coordinated cavity in carbonic anhydrases).
  • Benzamide backbones provide a planar aromatic system for π-π stacking and hydrophobic interactions, as demonstrated by N-benzyl-4-sulfamoylbenzamide’s binding to carbonic anhydrase II.

This compound expands these principles through its dipropylsulfamoyl ethyl chain , which introduces conformational flexibility and enhanced lipophilicity. Computational studies suggest that the propyl groups may occupy hydrophobic enzyme subpockets inaccessible to shorter alkyl chains. Meanwhile, the 4-methoxybenzamide moiety could modulate electronic properties via resonance effects, potentially influencing target selectivity.

Current Research Trends and Status

Recent studies prioritize sulfamoyl benzamides as allosteric modulators and isoform-selective inhibitors:

  • Enzyme activation : Derivatives like 4-chloro-3-(morpholine-4-carbonyl)-N-(4-bromophenyl)benzenesulfonamide (IC~50~ = 0.87 μM against h-NTPDase1) highlight the role of halogen and morpholine groups in enhancing potency.
  • Diabetes therapeutics : Sulfamoyl benzamides activate glucokinase (GK) at concentrations as low as 0.5 μM, making them candidates for glycemic control.

For this compound, preliminary docking simulations predict strong interactions with GK’s allosteric site, though experimental validation remains pending.

Position Within Sulfamoyl Benzamide Class of Compounds

The compound’s structure places it within a subgroup defined by N-alkylsulfamoyl ethyl linkages and para-substituted benzamides . Key comparisons include:

Compound Substituents Target Enzyme IC~50~ or EC~50~
N-benzyl-4-sulfamoylbenzamide Benzyl, sulfamoyl Carbonic anhydrase II 12 nM
3i (from ) Morpholine, 4-bromophenyl h-NTPDase1 0.87 μM
This compound Dipropylsulfamoyl, methoxy Glucokinase (predicted) Not yet determined

The dipropylsulfamoyl group distinguishes this compound from earlier derivatives by offering:

  • Enhanced lipid solubility : Propyl chains increase logP values, potentially improving blood-brain barrier penetration.
  • Reduced steric hindrance : Linear alkyl chains may facilitate deeper binding pocket penetration compared to cyclic groups like morpholine.

Ongoing synthetic efforts aim to correlate these structural features with pharmacokinetic profiles, leveraging techniques such as microwave-assisted coupling and regioselective sulfonylation.

Properties

IUPAC Name

N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-11-18(12-5-2)23(20,21)13-10-17-16(19)14-6-8-15(22-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEODPIJQRIKXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(dipropylsulfamoyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cytosolic phospholipase A2α (cPLA2α), by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in the production of inflammatory mediators, making the compound a potential candidate for anti-inflammatory therapies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 4-methoxybenzamide derivatives, highlighting structural variations and their implications:

Compound Name Substituent/Modification Key Properties/Applications References
N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide Dipropylsulfamoyl ethyl Hypothesized enhanced solubility and selectivity
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (16) Indole-ethylamine TLR4 modulation; m.p. 132.8–134.3°C
N-(tert-butyl)-4-methoxybenzamide (42) tert-butyl Aminocarbonylation product; HRMS confirmed
N-(cis-3-(...propylamino)-ethyl)-4-methoxybenzamide (20) Cyclobutyl-D3 agonist scaffold Dopamine D3 receptor agonism (45% yield)
N-(3-Fluoro-1-hydroxybutyl)-4-methoxybenzamide (5a) Fluorinated hydroxybutyl Photoredox catalysis product; m.p. 136–138°C
N-(1-(6-Bromoindol-3-yl)-3-fluoropropyl)-4-methoxybenzamide (3x) Bromoindole-fluoropropyl Anticancer potential (50% yield)

Physicochemical Properties

The dipropylsulfamoyl group in the target compound is expected to influence its melting point, solubility, and stability. For comparison:

  • Melting Points :
    • Indole-containing analogs (e.g., compound 16): 132.8–134.3°C .
    • Fluorinated derivatives (e.g., compound 5a): 136–138°C .
    • Brominated indole analogs (e.g., compound 3x): Amorphous solid .

      The target compound’s melting point may fall within this range, assuming similar molecular rigidity.
  • Solubility :
    • Sulfamoyl groups (e.g., dipropylsulfamoyl) typically improve aqueous solubility compared to hydrophobic substituents like tert-butyl or halogenated aryl groups .

Critical Analysis of Substituent Effects

  • Electron-Donating Groups (e.g., methoxy) : Enhance aromatic stability and modulate electronic interactions in receptor binding .
  • Bulky Substituents (e.g., dipropylsulfamoyl) : Likely improve metabolic stability and reduce off-target effects compared to smaller groups like chloro or methyl .
  • Fluorination : Introduces metabolic resistance and polarity, as seen in compound 5a .

Biological Activity

N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Structural Overview

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The structure can be broken down as follows:

  • Dipropylsulfamoyl : A sulfonamide moiety that enhances solubility and biological activity.
  • 4-Methoxybenzamide : A benzamide derivative that contributes to the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses. The NLRP3 inflammasome is implicated in various diseases, including Alzheimer's disease and myocardial infarction, making it a significant target for therapeutic intervention.

Key Findings:

  • Inflammatory Response Modulation : Studies have shown that analogues of this compound can inhibit IL-1β release, a pro-inflammatory cytokine, suggesting potential anti-inflammatory properties .
  • Neuroprotective Effects : In vivo studies have demonstrated that related compounds can ameliorate Alzheimer’s pathology by reducing oxidative stress and inflammatory responses .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogues:

CompoundActivity TypeIC50 (μM)Comments
This compoundIL-1β Inhibition3.25Effective in inhibiting IL-1β release
JC121NLRP3 Inflammasome Inhibitor0.55Selective inhibitor with protective effects in AMI models
JC124Neuroprotection0.42Improved cognitive functions in AD models

1. Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of JC124, a derivative of the compound under consideration, in APP/PS1 transgenic mice. The treatment led to significant reductions in beta-amyloid deposits and improvements in cognitive function as assessed by behavioral tests such as the Morris Water Maze .

2. Myocardial Infarction Model

In another study, JC121 was evaluated for its protective effects against acute myocardial infarction (AMI). Results indicated that it effectively reduced inflammatory markers and improved cardiac function post-infarction .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific functional groups in modulating biological activity:

  • Sulfonamide Moiety : Essential for enhancing solubility and biological interactions.
  • Benzamide Substituents : Modifications at positions 2 and 5 on the benzene ring significantly affect inhibitory potency against IL-1β release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.